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Compound of Interest

Compound Name: TYRA-300

Cat. No.: B15575993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of

TYRA-300, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse

models of FGFR3-related skeletal dysplasias, specifically achondroplasia (ACH) and

hypochondroplasia (HCH). Detailed protocols for key experiments are provided to facilitate the

replication and further investigation of TYRA-300's therapeutic potential.

Introduction
Achondroplasia and hypochondroplasia are the most common forms of dwarfism, caused by

gain-of-function mutations in the FGFR3 gene.[1][2][3] These mutations lead to constitutive

activation of the FGFR3 signaling pathway, which disrupts chondrogenesis and osteogenesis,

resulting in disproportionately shortened long bones and other skeletal abnormalities.[1][2][3]

TYRA-300 is an orally administered, potent, and selective small-molecule inhibitor of FGFR3

designed to normalize the overactive signaling cascade.[1][2][4] Its selectivity for FGFR3 over

other FGFR isoforms, such as FGFR1, FGFR2, and FGFR4, is intended to provide a larger

therapeutic window and minimize off-target toxicities.[1][2][5] Preclinical studies in mouse

models harboring activating Fgfr3 mutations have demonstrated the potential of TYRA-300 to

rescue the skeletal phenotypes associated with these conditions.
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TYRA-300 functions by directly inhibiting the tyrosine kinase activity of FGFR3. In pathological

conditions like achondroplasia and hypochondroplasia, mutant FGFR3 is overly active, leading

to downstream signaling through pathways such as the MAPK/ERK pathway.[1] This sustained

signaling in chondrocytes of the growth plate leads to reduced proliferation and differentiation,

ultimately impairing endochondral bone growth.[1][2][3] By blocking the kinase activity, TYRA-
300 effectively dampens this excessive signaling, as evidenced by a significant decrease in

phosphorylated ERK1/2 (pERK) positive cells in the growth plates of treated mice.[1] This

modulation of FGFR3 signaling restores normal chondrocyte proliferation and differentiation,

leading to improved bone growth.[1][2][3]
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FGFR3 Signaling Pathway and TYRA-300 Inhibition.

Quantitative Data Summary
The efficacy of TYRA-300 has been quantified in various preclinical mouse models. The

following tables summarize the key findings.

Table 1: Efficacy of TYRA-300 in Fgfr3Y367C/+
(Achondroplasia Model) Mice
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Paramete
r

Treatmen
t Group

Dose Duration

%
Increase
vs.
Vehicle

p-value
Referenc
e

Body

Length
TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days 17.6% <0.0001 [6]

Femur

Length
TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days
22.55% -

24.4%
<0.0001 [1][6]

Tibia

Length
TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days
33.01% -

38.3%
<0.0001 [1][2][6]

Ulna

Length
TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days 23.51% - [1][2]

Humerus

Length
TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days 15.52% - [1][2]

Lumbar

Vertebrae

(L4-L6)

Length

TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days 23.9% <0.0001 [6]

Skull

Length
TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days 10.08% - [1]
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Skull Width TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days 3.74% - [1]

Foramen

Magnum

Area

TYRA-300

1.2

mg/kg/day

(subcutane

ous)

15 days 25.17% - [1]

Table 2: Efficacy of TYRA-300 in Fgfr3N534K/+
(Hypochondroplasia Model) Mice

Paramete
r

Treatmen
t Group

Dose Duration

%
Increase
vs.
Vehicle

p-value
Referenc
e

Femur

Length
TYRA-300

1.8

mg/kg/day
21 days 3.70% <0.01 [7][8]

Tibia

Length
TYRA-300

1.8

mg/kg/day
21 days 3.75% <0.05 [7][8]

Humerus

Length
TYRA-300

1.8

mg/kg/day
21 days 3.22% <0.05 [7][8]

Ulna

Length
TYRA-300

1.8

mg/kg/day
21 days 5.03% <0.01 [7][8]

Foramen

Magnum

Area

TYRA-300
1.8

mg/kg/day
21 days 5.88% - [8]

Table 3: Efficacy of TYRA-300 in Wild-Type C57BL/6J
Mice
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Paramete
r

Treatmen
t Group

Dose Duration

%
Increase
vs.
Vehicle

p-value
Referenc
e

Naso-anal

Length
TYRA-300

14

mg/kg/day

(oral)

4 weeks 7.3%
Statistically

Significant
[1]

Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Efficacy Study in Fgfr3Y367C/+ Achondroplasia
Mouse Model
Objective: To evaluate the effect of TYRA-300 on skeletal growth in a mouse model of

achondroplasia.

Animal Model:Fgfr3Y367C/+ mice, which mimic the phenotype of human achondroplasia.[1]

Materials:

TYRA-300 compound

Vehicle solution (e.g., appropriate buffer or suspension vehicle)

Fgfr3Y367C/+ and wild-type littermate mice (1 day old)

Standard laboratory animal housing and care facilities

Micro-CT scanner

Digital calipers

X-ray system

Procedure:
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Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark

cycle and ad libitum access to food and water.

Dosing:

Begin treatment at 1 day of age.[1]

Administer TYRA-300 daily via subcutaneous injection at a dose of 1.2 mg/kg.[1][6]

Administer an equivalent volume of vehicle to the control group.

Continue daily dosing for 15 consecutive days.[1][6]

Monitoring: Monitor animals daily for general health and any signs of toxicity.

Endpoint Analysis (Day 16):

Euthanize mice according to approved institutional protocols.

Perform whole-body X-rays to visualize skeletal structures.[1]

Measure naso-anal length as an indicator of overall growth.

Dissect long bones (femur, tibia, humerus, ulna) and lumbar vertebrae (L4-L6).

Measure the length of dissected bones using digital calipers.

Perform micro-computed tomography (µCT) scans on the skull to assess skull dimensions

and foramen magnum area.[1]

Histological Analysis:

Fix femurs in 4% paraformaldehyde, decalcify, and embed in paraffin.

Section the growth plates and stain with Hematoxylin and Eosin (H&E) to evaluate the

architecture of the growth plate, including the proliferative and hypertrophic zones.[2]

Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and downstream

FGFR3 signaling (e.g., pERK).[1]
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Data Analysis: Compare measurements between TYRA-300-treated and vehicle-treated

groups using appropriate statistical tests (e.g., t-test or ANOVA).

Start: Fgfr3-Y367C/+ Mice (1 day old)

Daily Subcutaneous Dosing (15 days)
- TYRA-300 (1.2 mg/kg)

- Vehicle Control

Daily Health Monitoring Endpoint Analysis (Day 16)

End of Treatment

X-ray & µCT Imaging

Bone Length Measurement

Histology of Growth Plate

Statistical Analysis

Click to download full resolution via product page

In vivo Efficacy Study Workflow for Achondroplasia Model.

In Vivo Efficacy Study in Fgfr3N534K/+
Hypochondroplasia Mouse Model
Objective: To assess the efficacy of TYRA-300 in a mouse model of hypochondroplasia.
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Animal Model:Fgfr3N534K/+ (also referred to as Fgfr3Asn534Lys/+) mice, which carry a

mutation found in human hypochondroplasia.[1][7][8]

Materials:

TYRA-300 compound

Vehicle solution

Fgfr3N534K/+ and wild-type littermate mice (3 days old)

Standard laboratory animal housing and care facilities

Micro-CT scanner

Digital calipers

Procedure:

Animal Acclimation: As described for the achondroplasia model.

Dosing:

Begin treatment at 3 days of age.[1][7]

Administer TYRA-300 daily at a dose of 1.8 mg/kg.[1][7] A higher dose was explored in

this model due to the lower relative inhibition of the N540K mutation.[1]

Administer vehicle to the control group.

Continue daily dosing for 21 consecutive days.[1][7]

Monitoring: Daily health monitoring.

Endpoint Analysis (Day 24):

Euthanize mice and perform analyses as described for the achondroplasia model,

focusing on long bone and skull measurements.
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Immunohistochemistry:

Stain growth plate sections for phosphorylated ERK1/2 (pERK) to confirm modulation of

FGFR3 downstream signaling.[1]

Data Analysis: Compare measurements between treated and control groups.

Conclusion
TYRA-300 has demonstrated significant efficacy in preclinical mouse models of achondroplasia

and hypochondroplasia. The selective inhibition of FGFR3 by TYRA-300 leads to a

normalization of chondrocyte activity in the growth plate, resulting in increased bone growth

and partial restoration of skeletal proportionality.[1][2] These findings, supported by the detailed

protocols provided, offer a strong rationale for the continued clinical development of TYRA-300
as a potential therapy for individuals with FGFR3-related skeletal dysplasias.[1][6] The data

also suggest a favorable safety profile due to its selectivity, which may offer advantages over

less selective pan-FGFR inhibitors.[1][2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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